molecular formula C5H9NO B6235617 1-ethoxy-2-isocyanoethane CAS No. 113790-15-1

1-ethoxy-2-isocyanoethane

Cat. No.: B6235617
CAS No.: 113790-15-1
M. Wt: 99.1
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2-isocyanoethane is an organic compound with the molecular formula C5H9NO It is characterized by the presence of an ethoxy group and an isocyano group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-isocyanoethane can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with potassium cyanate, followed by the addition of ethanol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-isocyanoethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium ethoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxyacetic acid, while reduction could produce ethylamine derivatives.

Scientific Research Applications

1-Ethoxy-2-isocyanoethane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethoxy-2-isocyanoethane exerts its effects involves interactions with various molecular targets. The isocyano group is highly reactive and can form bonds with nucleophiles, leading to the formation of new compounds. The ethoxy group can also participate in reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

    1-Methoxy-2-isocyanoethane: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Isocyanoethanol: Contains a hydroxyl group instead of an ethoxy group.

    1-Ethoxy-2-isocyanopropane: Similar structure but with an additional carbon in the backbone.

Uniqueness: 1-Ethoxy-2-isocyanoethane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

113790-15-1

Molecular Formula

C5H9NO

Molecular Weight

99.1

Purity

95

Origin of Product

United States

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